molecular formula C7H3Cl4N B193067 Carbonimidic dichloride, (2,6-dichlorophenyl)- CAS No. 21709-18-2

Carbonimidic dichloride, (2,6-dichlorophenyl)-

Cat. No. B193067
CAS RN: 21709-18-2
M. Wt: 242.9 g/mol
InChI Key: RWYACABMTMOUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Carbonimidic dichloride, (2,6-dichlorophenyl)-” is also known as N- (2,6-Dichlorophenyl)-carbonimidic Dichloride . It is categorized under impurities, metabolites, pharmaceutical standards, intermediates, and Fine Chemicals .


Molecular Structure Analysis

The molecular formula of “Carbonimidic dichloride, (2,6-dichlorophenyl)-” is C7H3Cl4N . It has an average mass of 242.917 Da and a monoisotopic mass of 240.901962 Da .


Physical And Chemical Properties Analysis

“Carbonimidic dichloride, (2,6-dichlorophenyl)-” has a density of 1.5±0.1 g/cm3, a boiling point of 298.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.7±3.0 kJ/mol, and it has a flash point of 134.6±24.6 °C . The compound has a molar refractivity of 53.7±0.5 cm3, and its polar surface area is 12 Å2 .

Scientific Research Applications

Preparation and Properties

Recent methods for preparing compounds with a carbon-nitrogen double bond, including carbonimidic dichlorides (also known as isocyanide dichlorides), have been explored. These compounds can be obtained by adding chlorine to isocyanides or chlorinating isothiocyanates. They serve as key intermediates in synthesizing various chemical compounds, demonstrating their versatility in chemical synthesis (Gilchrist, 2005).

Biological Activity and Crystal Structure Analysis

The oximino(2,6-dichlorophenyl)acetonitrile, a derivative of carbonimidic dichloride, has been synthesized and characterized for its biological activity. It acts as a powerful inhibitor of the Carbonyl Reductase enzyme, which is significant in cancer treatment resistance and cardiotoxicity. The compound's crystal structure and its various diastereomers have also been extensively studied (Amankrah et al., 2021).

Photophysical and Electrochemical Studies

Research on rhenium(I) complexes with carbonimidic dichloride derivatives has been conducted to understand their photophysical, thermal, and electrochemical properties. These studies are crucial for potential applications in OLED devices and other electronic applications (Klemens et al., 2017).

Anion Sensing Applications

Carbonimidic dichloride derivatives have been used in the synthesis of luminescent anion receptors. These receptors are structurally simple and can sensitively and selectively detect various anions, indicating their potential in analytical chemistry and environmental monitoring (Chang et al., 2012).

Synthesis of New Compounds

New sesquiterpenes with carbonimidic dichloride functions have been isolated from natural sources like sponges. These compounds have shown significant cytotoxicity against tumor cell lines, highlighting their potential in cancer research (Musman et al., 2001).

properties

IUPAC Name

1,1-dichloro-N-(2,6-dichlorophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYACABMTMOUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485709
Record name Carbonimidic dichloride, (2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonimidic dichloride, (2,6-dichlorophenyl)-

CAS RN

21709-18-2
Record name N-(2,6-Dichlorophenyl)carbonimidic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21709-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonimidic dichloride, (2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonimidic dichloride, (2,6-dichlorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbonimidic dichloride, (2,6-dichlorophenyl)-
Reactant of Route 2
Carbonimidic dichloride, (2,6-dichlorophenyl)-
Reactant of Route 3
Carbonimidic dichloride, (2,6-dichlorophenyl)-
Reactant of Route 4
Carbonimidic dichloride, (2,6-dichlorophenyl)-
Reactant of Route 5
Reactant of Route 5
Carbonimidic dichloride, (2,6-dichlorophenyl)-
Reactant of Route 6
Reactant of Route 6
Carbonimidic dichloride, (2,6-dichlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.